methyl 2-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
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Overview
Description
Triazoles are a class of nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis
The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
The article highlights the challenges and opportunities in the development of the piperazine-fused triazoles . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Scientific Research Applications
Anticancer Activity
The compound’s structure is similar to that of [1,2,4]triazolo [4,3-a]quinoxaline derivatives, which have been evaluated for their DNA intercalation activities as anticancer agents . Therefore, it could potentially be used in the development of new anticancer drugs.
Antimicrobial Activity
Triazolo [4,3- a ]pyrazine derivatives have demonstrated antibacterial activities . Given the structural similarity, the compound could potentially exhibit antimicrobial properties.
Analgesic and Anti-inflammatory Activity
Compounds with a similar structure have shown analgesic and anti-inflammatory activities . This suggests that the compound could potentially be used in the development of analgesic and anti-inflammatory drugs.
Antioxidant Activity
The compound’s structure is similar to that of 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have shown diverse pharmacological activities, including antioxidant activity . Therefore, it could potentially be used as an antioxidant.
Antiviral Activity
Given the antiviral activities of similar compounds , the compound could potentially be used in the development of antiviral drugs.
Enzyme Inhibitors
Compounds with a similar structure have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . This suggests that the compound could potentially be used as an enzyme inhibitor.
Antitubercular Agents
Given the antitubercular activities of similar compounds , the compound could potentially be used in the development of antitubercular drugs.
Drug Design and Development
The compound’s structure is similar to that of 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development . Therefore, it could potentially be used in the design and development of new drugs for the treatment of multifunctional diseases.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Mode of Action
The specific mode of action of methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors .
Biochemical Pathways
The specific biochemical pathways affected by methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate It is known that triazole compounds can affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate Triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index .
Result of Action
The molecular and cellular effects of the action of methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of methyl 2-{2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate The biological activities of triazole compounds suggest that they may be influenced by various environmental factors .
properties
IUPAC Name |
methyl 2-[[2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O6/c1-31-14-6-5-7-15(12-14)33-20-19-25-27(22(30)26(19)11-10-23-20)13-18(28)24-17-9-4-3-8-16(17)21(29)32-2/h3-12H,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQBZKJWNAAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate |
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